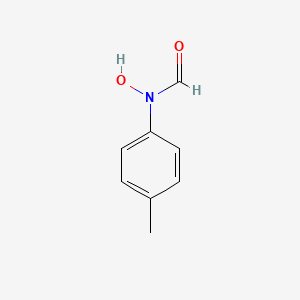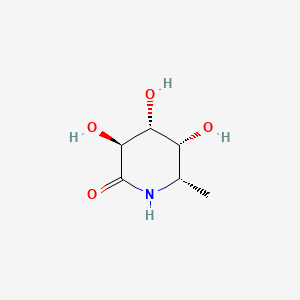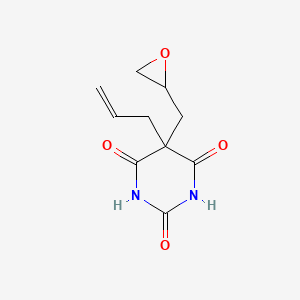
5-Allyl-5-(2,3-epoxypropyl)barbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Allyl-5-(2,3-epoxypropyl)barbituric acid is a derivative of barbituric acid, a compound known for its use as a building block in the synthesis of barbiturate drugs. Barbituric acid itself is not pharmacologically active, but its derivatives have been widely used in medicine as sedatives and hypnotics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-5-(2,3-epoxypropyl)barbituric acid typically involves the reaction of barbituric acid with allyl bromide and epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Allyl-5-(2,3-epoxypropyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can react with the epoxy group under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, saturated barbituric acid derivatives, and various substituted barbituric acids, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Allyl-5-(2,3-epoxypropyl)barbituric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including sedative and hypnotic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Allyl-5-(2,3-epoxypropyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound binds to a distinct site on the GABA receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects . The epoxy group may also interact with other molecular targets, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Allyl-5-phenylbarbituric acid: Similar structure but with a phenyl group instead of an epoxypropyl group.
5-Allyl-5-butylbarbituric acid: Contains a butyl group instead of an epoxypropyl group.
5-Allyl-5-isobutylbarbituric acid: Features an isobutyl group in place of the epoxypropyl group
Uniqueness
The presence of both an allyl group and an epoxypropyl group in 5-Allyl-5-(2,3-epoxypropyl)barbituric acid makes it unique among barbituric acid derivatives.
Eigenschaften
CAS-Nummer |
65685-97-4 |
|---|---|
Molekularformel |
C10H12N2O4 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
5-(oxiran-2-ylmethyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H12N2O4/c1-2-3-10(4-6-5-16-6)7(13)11-9(15)12-8(10)14/h2,6H,1,3-5H2,(H2,11,12,13,14,15) |
InChI-Schlüssel |
FGXVEFBZEIUCGV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(C(=O)NC(=O)NC1=O)CC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


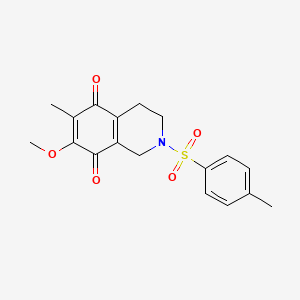





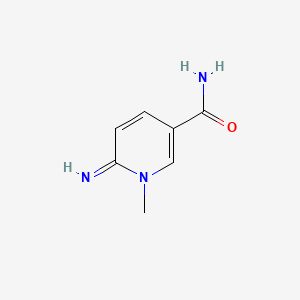
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
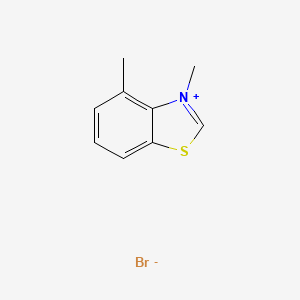


![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
